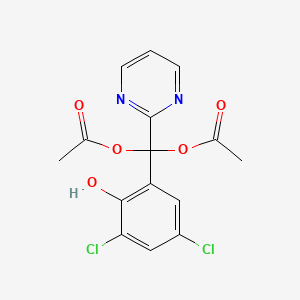![molecular formula C16H17NO4S B11474711 7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11474711.png)
7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4,5-Trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound featuring a thienopyridine core substituted with a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the trimethoxyphenyl group to the thienopyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
7-(3,4,5-Trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the thienopyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 7-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with various molecular targets:
Tubulin Polymerization: Inhibits the polymerization of tubulin, leading to cell cycle arrest at the G2/M phase.
Enzyme Inhibition: Inhibits enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), which are involved in cancer cell survival.
Signal Transduction Pathways: Modulates pathways such as the ERK signaling pathway, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A potent microtubule-targeting agent with a similar trimethoxyphenyl group.
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and has a similar mechanism of action.
Uniqueness
7-(3,4,5-Trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to its thienopyridine core, which provides distinct electronic and steric properties compared to other compounds with similar biological activities. This uniqueness can lead to different binding affinities and selectivities for molecular targets, potentially resulting in improved therapeutic profiles .
Properties
Molecular Formula |
C16H17NO4S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C16H17NO4S/c1-19-12-6-9(7-13(20-2)15(12)21-3)10-8-14(18)17-11-4-5-22-16(10)11/h4-7,10H,8H2,1-3H3,(H,17,18) |
InChI Key |
UXRFCKHUQHHFQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-bis[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine](/img/structure/B11474636.png)
![ethyl (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}but-2-enoate](/img/structure/B11474654.png)
![8-amino-2-(ethylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11474660.png)
![N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474662.png)
![(18E)-N-hydroxy-17-phenyl-6,7,9,10,16,17,19,20-octahydro-18H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecin-18-imine](/img/structure/B11474670.png)
![6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11474674.png)
![5-[2-(5-methoxy-1H-indol-2-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11474689.png)
![Ethyl 3-[({[(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)methyl]-4-methylbenzoate](/img/structure/B11474694.png)
![2-ethoxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11474697.png)
![1-benzyl-6-(butan-2-yl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11474698.png)

![Ethyl 4-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11474716.png)
![N-{2-[(4-bromophenyl)(butylamino)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11474721.png)
